molecular formula C13H13F3N4 B3159393 N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine CAS No. 861439-50-1

N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine

Cat. No.: B3159393
CAS No.: 861439-50-1
M. Wt: 282.26 g/mol
InChI Key: WBCZOUBRSFPZTN-UHFFFAOYSA-N
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Description

N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a phenyl group at position 4, a trifluoromethyl (-CF₃) group at position 6, and an ethane-1,2-diamine moiety at position 2. Its molecular formula is C₁₃H₁₃F₃N₄, with a molecular weight of 282.27 g/mol . The compound is cataloged under CAS number 861439-50-1 and MDL number MFCD04970610 . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

N'-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4/c14-13(15,16)11-8-10(9-4-2-1-3-5-9)19-12(20-11)18-7-6-17/h1-5,8H,6-7,17H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCZOUBRSFPZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NCCN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167607
Record name N1-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861439-50-1
Record name N1-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861439-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine has been investigated for its potential anticancer properties. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with biological targets.

Case Study : In vitro studies have shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting a mechanism of action that may involve interference with cellular signaling pathways related to proliferation and apoptosis.

2. Antiviral Research
Research has indicated that compounds with similar structures to this compound exhibit antiviral activity. The pyrimidine core is a common scaffold in antiviral drug development.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrimidine derivatives that demonstrated significant antiviral activity against RNA viruses, indicating that further exploration of this compound could yield similar results.

Material Science Applications

1. Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. This compound can serve as a building block for synthesizing fluorinated polymers.

Table 1: Comparison of Physical Properties of Fluorinated Polymers

PropertyNon-fluorinated PolymerFluorinated Polymer
Thermal StabilityModerateHigh
Chemical ResistanceLowHigh
Surface EnergyHighLow

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound A : N-[5-chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-yl]-N'-[6-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine

  • Molecular Formula : C₁₈H₁₆ClF₃N₆
  • Molecular Weight : 408.808 g/mol
  • Key Features : Chloro and methyl substituents on the pyrimidine ring, dual pyridinyl linkages.

Compound B: 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine

  • Molecular Formula : C₁₃H₁₃F₃N₄
  • Molecular Weight : 282.27 g/mol
  • Key Features: Hydrazino group replaces ethane-1,2-diamine; ethylphenyl substituent at position 3.
  • Significance : Similar molecular weight but altered solubility due to the hydrazine group, limiting its utility in aqueous environments .

Substitutions on the Diamine Chain

Compound C : N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine

  • Molecular Formula : C₁₅H₁₁ClF₆N₄O₂
  • Molecular Weight : 428.72 g/mol
  • Key Features : Dual trifluoromethyl groups, nitro substituent, and pyridinyl linkage.
  • Significance : Higher molecular weight and nitro group introduce redox activity, suitable for photodynamic applications .

Compound D : 2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)-pyrimidine

  • Molecular Formula: Not explicitly provided (patent data).
  • Key Features : Methylazetidin replaces ethane-1,2-diamine.

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Weight (g/mol) Key Substituents Functional Implications
Target Compound 282.27 CF₃, phenyl, ethane-1,2-diamine Balanced lipophilicity, metabolic stability
Compound A 408.81 Cl, CH₃, pyridinyl Enhanced aromatic stacking; kinase inhibition
Compound B 282.27 Hydrazino, ethylphenyl Reduced solubility; reactive intermediates
Compound C 428.72 NO₂, dual CF₃ Photodynamic potential; redox activity
Compound D (Patent example) N/A Methylazetidin Rigid conformation; improved selectivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine, and what challenges arise during its preparation?

  • Methodological Answer : The synthesis typically involves constructing the pyrimidine core via cyclization of precursors like 2-aminopyrimidines or thieno[2,3-b]thiophene derivatives under controlled conditions (e.g., reflux in DMF or acetonitrile). The trifluoromethyl group is introduced via nucleophilic substitution or halogen exchange reactions. A critical step is the attachment of the ethane-1,2-diamine moiety through nucleophilic aromatic substitution or Schiff base formation . Challenges include low yields due to steric hindrance from the trifluoromethyl group and ensuring regioselectivity during functionalization. Purification often requires column chromatography or recrystallization in polar solvents .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Researchers employ a combination of ¹H/¹³C NMR (to confirm proton environments and carbon backbone), FT-IR (to identify amine and trifluoromethyl stretches), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is recommended to resolve ambiguities in regiochemistry, particularly for the pyrimidine ring and substituent orientations . For example, crystallographic data from related pyrazolo[1,5-a]pyrimidines show distinct bond angles (~120°) around the trifluoromethyl group, aiding in structural confirmation .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screenings focus on enzyme inhibition assays (e.g., kinase or dehydrogenase targets) using fluorescence polarization or calorimetry. The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, as observed in pyrazolo[1,5-a]pyrimidine derivatives showing IC₅₀ values <1 µM . Cytotoxicity is assessed via MTT assays in cancer cell lines, with comparative data against analogs lacking the ethane-1,2-diamine chain to evaluate the role of this substituent .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

  • Methodological Answer : Systematic modifications include:

  • Trifluoromethyl replacement : Testing —CF₃ vs. —CH₃ or halogens to assess hydrophobicity and steric effects.
  • Diamine chain elongation : Introducing methyl or ethyl groups to the ethane-1,2-diamine moiety to alter solubility and hydrogen-bonding capacity.
  • Pyrimidine ring substitution : Adding electron-withdrawing groups (e.g., —NO₂) at the 4-position to modulate electronic effects.
    Data from analogous compounds (e.g., pyrimido[4,5-d]pyrimidines) suggest that —CF₃ improves target specificity, while longer diamine chains reduce cellular permeability .

Q. What strategies are used to identify and validate molecular targets?

  • Methodological Answer : Proteome-wide profiling (e.g., kinome screens) and surface plasmon resonance (SPR) identify binding partners. For example, pyrimidine derivatives with ethane-1,2-diamine chains show affinity for tyrosine kinases like VEGFR2. Co-crystallization with target enzymes (e.g., using recombinant proteins) reveals binding modes, with the trifluoromethyl group often occupying a hydrophobic subpocket . CRISPR-Cas9 knockout models validate target relevance in cellular assays .

Q. How do pharmacokinetic properties (e.g., bioavailability, brain penetration) influence experimental design?

  • Methodological Answer : Lipophilicity (logP) is calculated via shake-flask methods (expected ~2.5–3.5 for this compound). Blood-brain barrier (BBB) penetration is predicted using in vitro models (e.g., PAMPA-BBB), with pyrimidine derivatives showing moderate penetration due to the —CF₃ group’s electron-withdrawing effects . Microsomal stability assays (e.g., liver microsomes) guide dosing regimens in in vivo studies. For instance, ethane-1,2-diamine derivatives exhibit t₁/₂ >60 minutes in rodent models .

Q. How should researchers address contradictory data in enzyme inhibition assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays). To resolve:

  • Standardize buffer systems : Use consistent ionic strength (e.g., 150 mM NaCl) and pH (7.4).
  • Validate with orthogonal assays : Pair fluorescence-based readouts with radiometric or mass spectrometry-based methods.
  • Control for redox interference : The —CF₃ group can cause false positives in thiol-dependent assays; include dithiothreitol (DTT) controls .

Q. What role does coordination chemistry play in modulating this compound’s activity?

  • Methodological Answer : The ethane-1,2-diamine moiety acts as a bidentate ligand , forming stable complexes with transition metals (e.g., Zn²⁺ or Ni²⁺). These complexes can alter bioavailability or target engagement. For example, nickel complexes of similar diamines exhibit enhanced DNA binding in vitro, suggesting a dual mechanism of action . Researchers should characterize metal interactions using UV-Vis titration and cyclic voltammetry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
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N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine

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